5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(5-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 5-position, an oxazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the pyridine moiety. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the oxazole ring can be formed through a cyclization reaction involving an α-haloketone and an amide. The pyridine ring can then be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(5-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyridine ring.
Scientific Research Applications
5-(5-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(5-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
5-chloropyridine-2-boronic acid: This compound shares the pyridine ring with a chlorine substituent but differs in the presence of a boronic acid group instead of the oxazole ring.
2-(5-chloropyridin-2-yl)pyrimidine: This compound features a pyrimidine ring instead of an oxazole ring, with similar substitution patterns.
Uniqueness
5-(5-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of both the oxazole and pyridine rings, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C9H5ClN2O3 |
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Molecular Weight |
224.60 g/mol |
IUPAC Name |
5-(5-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-5-1-2-6(11-4-5)8-3-7(9(13)14)12-15-8/h1-4H,(H,13,14) |
InChI Key |
RHQLSWQYAJIOHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
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